molecular formula C8H17NO2 B3048169 Tert-butyl 2-aminobutanoate CAS No. 15911-72-5

Tert-butyl 2-aminobutanoate

Cat. No. B3048169
CAS RN: 15911-72-5
M. Wt: 159.23 g/mol
InChI Key: UZHNWSLHLJLEAZ-UHFFFAOYSA-N
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Description

Tert-butyl 2-aminobutanoate, also known as tert-Butyl (2S)-2-aminobutanoate, is a chemical compound with the molecular formula C8H17NO2 . It is used in various chemical reactions and has a molecular weight of 159.23 .


Synthesis Analysis

The synthesis of this compound involves various chemical reactions. For instance, it can be synthesized using amino acid building blocks . The synthesis process involves the use of tert-butyl 2-bromoacetate, Potassiumtbutoxide (t. BuOK), triphenylphosphine (PPh. 3) and 1-amino-3-chloropropane hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H17NO2/c1-5-6 (9)7 (10)11-8 (2,3)4/h6H,5,9H2,1-4H3/t6-/m0/s1 . This code provides a specific identifier for the molecular structure of the compound.


Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it is used as a polymerization initiator in the thermal reactions and decomposition characteristics of tert-butyl (2-ethylhexyl) monoperoxy carbonate (TBEC) .


Physical And Chemical Properties Analysis

This compound is a colorless liquid . It has a molecular weight of 159.23 and a molecular formula of C8H17NO2 .

Scientific Research Applications

Asymmetric Synthesis

  • Tert-butyl 2-aminobutanoate plays a critical role in the asymmetric synthesis of amino acids. For instance, it's used in the synthesis of anti-(2S,3S)- and syn-(2R,3S)-diaminobutanoic acid, showcasing its utility in creating complex chiral molecules (Bunnage et al., 2003).

Dendrimer Construction

  • It's a key component in the syntheses of 1 → (2 + 1) C-branched monomers, which are essential for creating multifunctional dendrimers, highlighting its importance in advanced polymer science (Newkome et al., 2003).

Synthesis of Trifluoromethylated Compounds

  • The compound is involved in the synthesis of trifluoromethylated furan derivatives, demonstrating its versatility in creating fluorinated organic compounds (Mosslemin et al., 2004).

Biocompatible Polymer Production

  • This compound is instrumental in producing biocompatible polymers, as evidenced by its use in synthesizing poly(tert-butyl 3,4-dihydroxybutanoate carbonate) via copolymerization with CO2 (Tsai et al., 2016).

Medicinal Chemistry and Drug Development

  • In medicinal chemistry, it's evaluated for its influence on the physicochemical and pharmacokinetic properties of bioactive compounds, underscoring its significance in drug development (Westphal et al., 2015).

Advanced Organic Syntheses

  • The compound is essential in the asymmetric synthesis of non-natural alpha-amino acids, indicating its crucial role in the synthesis of complex organic molecules (Constantinou-Kokotou et al., 2001).

NMR Research and Drug Delivery

  • Its derivatives, like O-tert-Butyltyrosine, are valuable in NMR research for studying high-molecular-weight systems and in developing drug delivery systems (Chen et al., 2015).

Radiotracer Synthesis

  • It's also used in the synthesis of precursors for PET radiotracers, demonstrating its application in diagnostic imaging and radiopharmaceuticals (Liu et al., 2017).

Enantioselective Reduction

  • This compound is reduced enantioselectively to tert-butyl (S)-3-hydroxybutanoate by microorganisms, illustrating its use in producing chiral compounds via biocatalysis (Ramos et al., 2013).

Alkylation Reactions

  • It functions as an isobutane equivalent in transfer hydro-tert-butylation of alkenes, showing its utility in synthetic organic chemistry (Keess & Oestreich, 2017).

Safety and Hazards

Tert-butyl 2-aminobutanoate is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling it .

properties

IUPAC Name

tert-butyl 2-aminobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-5-6(9)7(10)11-8(2,3)4/h6H,5,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHNWSLHLJLEAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70534600
Record name tert-Butyl 2-aminobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70534600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15911-72-5, 959750-74-4
Record name tert-Butyl 2-aminobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70534600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (2R)-2-aminobutanoate hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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